molecular formula C8H15NO2 B7948810 (S)-2-aminooct-7-enoic acid CAS No. 1140737-02-5

(S)-2-aminooct-7-enoic acid

Cat. No.: B7948810
CAS No.: 1140737-02-5
M. Wt: 157.21 g/mol
InChI Key: VXVRWMRIUKRFMP-ZETCQYMHSA-N
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Description

(S)-2-aminooct-7-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon of an oct-7-enoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-aminooct-7-enoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from readily available precursors. For instance, the synthesis can begin with the alkylation of a suitable chiral auxiliary, followed by the introduction of the amino group through reductive amination. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-aminooct-7-enoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The double bond in the oct-7-enoic acid chain can be reduced to yield saturated amino acids.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is often employed.

    Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of bases like triethylamine.

Major Products

The major products formed from these reactions include oximes, nitriles, saturated amino acids, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-aminooct-7-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor to pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (S)-2-aminooct-7-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The double bond in the oct-7-enoic acid chain can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-aminooctanoic acid: Similar structure but lacks the double bond, resulting in different chemical reactivity.

    (S)-2-aminohex-5-enoic acid: Shorter carbon chain, which affects its physical and chemical properties.

    (S)-2-aminodecanoic acid: Longer carbon chain, leading to differences in solubility and reactivity.

Uniqueness

(S)-2-aminooct-7-enoic acid is unique due to the presence of both an amino group and a double bond in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

(2S)-2-aminooct-7-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-3-4-5-6-7(9)8(10)11/h2,7H,1,3-6,9H2,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVRWMRIUKRFMP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693290
Record name (2S)-2-Aminooct-7-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140737-02-5
Record name (2S)-2-Aminooct-7-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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